Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate

Description

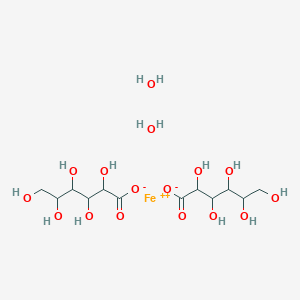

Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate, commonly known as iron(II) gluconate dihydrate, is a coordination compound with the molecular formula C₁₂H₂₂FeO₁₄·2H₂O and IUPAC name iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydrate . It is a yellow-gray or light green crystalline powder, highly soluble in water (1 g dissolves in ~10 mL with slight heating) . Structurally, it consists of Fe²⁺ ions chelated by two gluconate ligands (derived from 2,3,4,5,6-pentahydroxyhexanoic acid) and two water molecules .

Propriétés

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

Numéro CAS |

12389-15-0 |

Formule moléculaire |

C12H24FeO15 |

Poids moléculaire |

464.15 g/mol |

Nom IUPAC |

iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |

InChI |

InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |

Clé InChI |

BJBSKTPEFSQVHL-UHFFFAOYSA-L |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+2] |

SMILES canonique |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] |

Color/Form |

The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |

melting_point |

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |

Description physique |

Dry Powder Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt suga |

Solubilité |

Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |

Origine du produit |

United States |

Méthodes De Préparation

Direct Precipitation from Sodium Gluconate and Iron(II) Sulfate

The most widely documented method involves the reaction of sodium gluconate () with iron(II) sulfate heptahydrate () in aqueous media. The process initiates with the preparation of equimolar solutions of sodium gluconate (1.907 g/50 mL ) and iron(II) sulfate (1.39 g/50 mL ). Mixing these solutions under ambient conditions yields a dark green precipitate, attributed to the formation of iron(II) gluconate complexes. The reaction proceeds via ligand substitution, where gluconate anions displace sulfate ions coordinated to iron(II):

Job’s method of continuous variation confirmed a 1:2 metal-to-ligand stoichiometry, with maximal complexation observed at a molar ratio of 1:2 (iron:gluconate).

Table 1: Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Molar ratio (Fe:gluconate) | 1:2 |

| Temperature | Ambient (25°C) |

| Reaction time | 2 hours |

| Purity after purification | >90% |

Purification via Ion Exchange Resins

Crude reaction mixtures contain residual and ions, necessitating purification. Sequential treatment with acidic (Wolfatit KP4) and basic ion exchange resins effectively removes sodium and sulfate ions, respectively. The acidic resin protonates gluconate counterions, while the basic resin adsorbs sulfate through anion exchange. Post-resin treatment, the solution is vacuum-evaporated to concentrate the product, followed by precipitation with ethanol. Decantation and desiccation over silica gel yield crystalline iron(II) gluconate dihydrate.

Structural and Chemical Characterization

Spectroscopic Validation

FT-IR Analysis : Key absorption bands in iron(II) gluconate dihydrate include:

UV-Vis Spectroscopy : A ligand-to-metal charge transfer (LMCT) band at 290 nm confirms octahedral coordination of iron(II) by gluconate.

X-ray Diffraction (XRD) and Thermal Analysis

XRD patterns indicate an amorphous structure, consistent with poorly crystalline hydrates. Differential scanning calorimetry (DSC) reveals two endothermic events:

Table 2: Thermal Properties

| Event | Temperature Range (°C) | Enthalpy Change (J/g) |

|---|---|---|

| Dehydration | 120–150 | -258 |

| Ligand decomposition | 225–238 | -314 |

Challenges and Optimization Strategies

Oxidative Stability

Iron(II) gluconate is prone to oxidation to iron(III) under aerobic conditions. Synthesis must occur in deoxygenated solvents or under inert atmospheres to maintain the +2 oxidation state.

Scalability and Cost

Large-scale production requires economical precursors. Sodium gluconate, while effective, is costlier than alternative ligands. Exploring gluconic acid directly (with pH adjustment) may reduce expenses but necessitates rigorous pH control to prevent iron hydrolysis.

Analyse Des Réactions Chimiques

Types of Reactions: Ferrous gluconate primarily undergoes oxidation and reduction reactions. In its oxidation state, it can be converted to ferric gluconate. It also participates in substitution reactions where the gluconate ion can be replaced by other ligands.

Common Reagents and Conditions: Common reagents used in reactions involving ferrous gluconate include sulfuric acid, iron powder, and calcium gluconate . The reactions typically occur under controlled temperature and pH conditions to ensure optimal yield and purity.

Major Products: The major products formed from these reactions include ferric gluconate and other iron complexes, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Ferrous gluconate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a source of iron in synthesis processes.

Biology: Studied for its role in iron metabolism and its effects on cellular processes.

Medicine: Widely used to treat iron deficiency anemia and as a supplement in iron-fortified foods.

Industry: Used as a food additive to process black olives, imparting a uniform jet black color.

Mécanisme D'action

Ferrous gluconate works by replacing iron found in hemoglobin, myoglobin, and enzymes. This allows for the transportation of oxygen via hemoglobin and supports various enzymatic processes . The compound is absorbed in the gastrointestinal tract and incorporated into the body’s iron stores, where it helps in the production of red blood cells and other essential functions.

Comparaison Avec Des Composés Similaires

Key Properties :

- Bioavailability : High oral bioavailability, making it a preferred iron supplement .

- Thermal Stability : Decomposes at 180–200°C, releasing water and forming iron oxides .

- Applications : Nutritional supplements, food fortification, and pharmaceuticals due to low toxicity and high biocompatibility .

Comparison with Similar Compounds

Structural and Functional Analogues

Iron(II) Oxalate Dihydrate (Humboldtine)

- Formula : FeC₂O₄·2H₂O

- Structure: Monoclinic (α-polymorph) or orthorhombic (β-polymorph) crystals, with Fe²⁺ coordinated by oxalate ligands and water .

Key Differences :

High-Pressure Behavior : Iron(II) oxalate dihydrate retains structural integrity up to 20 GPa, making it valuable in material science .

Iron(II) Gluconate Monohydrate

- Formula : C₁₂H₂₂FeO₁₄·H₂O

- Distinction : Fewer water molecules, leading to altered thermal profiles (DTG curves show decomposition at 160–190°C vs. 180–200°C for dihydrate) .

Other Metal Gluconates

Calcium Gluconate

Copper(II) Gluconate

- Formula : C₁₂H₂₂CuO₁₄

- Applications : Antimicrobial agents and catalytic redox reactions .

- Bioavailability : Lower than iron gluconate due to Cu²⁺ toxicity .

Other Iron(II) Salts

Iron(II) Sulfate Heptahydrate

Iron(III) Phosphate Dihydrate

- Formula : FePO₄·2H₂O

- Role : Used in lithium-ion batteries; lacks the reducing properties of Fe²⁺ gluconate .

Data Tables

Table 1. Comparative Physicochemical Properties

Activité Biologique

Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate, commonly known as ferrous gluconate, is a compound widely recognized for its essential role in biological systems, particularly in iron metabolism and supplementation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Ferrous Gluconate

Ferrous gluconate is the iron(II) salt of gluconic acid and is primarily used to treat iron deficiency anemia. It is characterized by its ability to replenish iron stores in the body, which is crucial for the synthesis of hemoglobin and myoglobin—proteins responsible for oxygen transport in blood and muscle tissues.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₂₄FeO₁₅

- Molecular Weight : 464.15 g/mol

- CAS Number : 12389-15-0

The primary mechanism of action for ferrous gluconate involves its absorption in the gastrointestinal tract, where it dissociates to release iron ions. These ions are then incorporated into hemoglobin and other heme-containing proteins. The bioavailability of ferrous gluconate is influenced by various factors including dietary components and the presence of other minerals.

Pharmacokinetics

- Absorption : Ferrous gluconate is absorbed more effectively in an acidic environment. Therefore, it is often recommended to take it with vitamin C to enhance absorption.

- Distribution : Once absorbed, iron is transported via transferrin to various tissues including the liver and bone marrow.

- Excretion : Excess iron is primarily excreted through feces, as there are no active pathways for iron excretion through urine.

Role in Iron Metabolism

Iron plays a critical role in numerous biological processes:

- Oxygen Transport : Essential for hemoglobin formation.

- Energy Production : Involved in electron transport chains within mitochondria.

- DNA Synthesis : Required for ribonucleotide reductase activity.

Clinical Applications

Ferrous gluconate is widely used in clinical settings to treat:

- Iron Deficiency Anemia : It helps restore hemoglobin levels and alleviate symptoms such as fatigue and weakness.

- Supplementation : Used in fortified foods and dietary supplements to prevent iron deficiency.

Case Studies and Research Findings

Several studies have investigated the biological activity of ferrous gluconate:

- Efficacy in Anemia Treatment :

-

Bioavailability Studies :

- Research indicates that ferrous gluconate has higher bioavailability than other forms of iron supplements such as ferrous sulfate . This was attributed to its solubility and the presence of gluconic acid which aids absorption.

- Safety Profile :

Comparative Analysis

The following table summarizes key characteristics of various iron supplements compared to ferrous gluconate:

| Supplement Type | Bioavailability | Common Uses | Side Effects |

|---|---|---|---|

| Ferrous Gluconate | High | Iron deficiency anemia | Mild gastrointestinal issues |

| Ferrous Sulfate | Moderate | Iron deficiency anemia | Nausea, constipation |

| Ferric Carboxymaltose | High | Iron deficiency anemia (IV use) | Allergic reactions (rare) |

Q & A

Q. What are the recommended methods for synthesizing and characterizing iron(2+);2,3,4,5,6-pentahydroxyhexanoate dihydrate?

Methodological Answer: Synthesis typically involves chelation of ferrous ions (Fe²⁺) with 2,3,4,5,6-pentahydroxyhexanoate under controlled pH (5.5–6.5) and temperature (40–60°C). Post-synthesis, characterization should include:

- X-ray diffraction (XRD): To confirm crystallinity and dihydrate structure .

- Elemental analysis: Quantify Fe²⁺ content via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .

- FTIR spectroscopy: Identify hydroxyl (-OH) and carboxylate (COO⁻) stretching frequencies (e.g., peaks at 3200–3400 cm⁻¹ and 1600–1650 cm⁻¹, respectively) .

Q. How does the dihydrate form influence the compound’s stability and solubility under varying storage conditions?

Methodological Answer: The dihydrate form enhances stability by reducing oxidation of Fe²⁺ to Fe³⁺. Key assessments include:

- Thermogravimetric analysis (TGA): Measure water loss at 100–120°C to confirm hydration state .

- Accelerated stability testing: Store samples at 25°C/60% RH and 40°C/75% RH for 4–12 weeks, monitoring Fe²⁺ oxidation via UV-Vis spectroscopy (absorbance at 510 nm for ferrous-ferrozine complexes) .

- Solubility profiling: Use shake-flask methods in aqueous buffers (pH 1–7.4) to determine pH-dependent solubility trends .

Advanced Research Questions

Q. What experimental approaches are used to analyze the compound’s redox activity in catalytic systems, such as hydroxyl radical generation?

Methodological Answer: In catalytic applications (e.g., Fenton-like reactions), employ:

- Electron paramagnetic resonance (EPR): Detect hydroxyl radicals (•OH) using spin-trapping agents like DMPO (5,5-dimethyl-1-pyrroline-N-oxide) .

- Kinetic studies: Monitor H₂O₂ decomposition rates via titration with potassium permanganate or spectrophotometric assays .

- Redox potential measurement: Use cyclic voltammetry to compare Fe²⁺/Fe³⁺ redox couples in the complex versus free ions .

Q. How can researchers assess the bioavailability of iron(2+);2,3,4,5,6-pentahydroxyhexanoate dihydrate in biological systems?

Methodological Answer: Bioavailability studies require:

- In vitro digestion models: Simulate gastrointestinal conditions (e.g., INFOGEST protocol) to measure iron release and uptake using Caco-2 cell monolayers .

- Stable isotope tracing: Administer ⁵⁷Fe-labeled compound and quantify absorption via mass spectrometry .

- Comparative assays: Benchmark against ferrous sulfate or gluconate using hemoglobin repletion in iron-deficient rodent models .

Q. What methodologies resolve contradictions in reported data on hydration-state-dependent reactivity?

Methodological Answer: Address discrepancies via:

- Controlled dehydration experiments: Use TGA-coupled XRD to correlate structural changes with reactivity .

- Karl Fischer titration: Precisely quantify water content in batches to standardize hydration states .

- Reactivity validation: Repeat catalytic assays (e.g., cellulose saccharification) with rigorously characterized hydrated/anhydrous forms .

Q. What strategies optimize the compound’s use in enzymatic saccharification of biomass, particularly when enzyme activity is inconsistent?

Methodological Answer: Optimize by:

- Enzyme dosage titration: Test cellulase/hemicellulase activity at 30–90 µL/g fiber to identify synergies with the iron complex .

- Pretreatment validation: Combine the compound with H₂O₂ (1–3% w/w) and monitor fiber depolymerization via size-exclusion chromatography .

- Statistical modeling: Apply response surface methodology (RSM) to optimize pH, temperature, and catalyst/enzyme ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.